molecular formula C19H28N8O7 B13807680 H-Glu-Gly-Arg-pNA

H-Glu-Gly-Arg-pNA

Cat. No.: B13807680
M. Wt: 480.5 g/mol
InChI Key: CAHPNBROIJUPKS-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Glu-Gly-Arg-pNA, also known as H-Glu-Gly-Arg-p-nitroaniline, is a synthetic peptide substrate used primarily in biochemical assays. This compound is composed of a sequence of amino acids (glutamic acid, glycine, and arginine) linked to a chromogenic group, p-nitroaniline. The chromogenic group allows for the detection and quantification of enzymatic activity through colorimetric methods, making it a valuable tool in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-Gly-Arg-pNA typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Subsequent amino acids (glycine and glutamic acid) are added sequentially through a series of coupling and deprotection steps. The chromogenic group, p-nitroaniline, is then attached to the N-terminal end of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of protective groups and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the compound meets the required specifications for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

H-Glu-Gly-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by specific proteolytic enzymes. The hydrolysis of the peptide bond between arginine and p-nitroaniline releases the chromogenic group, which can be detected colorimetrically.

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of a proteolytic enzyme, such as thrombin or factor Xa, and is carried out in an aqueous buffer solution at an optimal pH and temperature for the enzyme’s activity. The reaction conditions are carefully controlled to ensure accurate and reproducible results.

Major Products Formed

The major product formed from the hydrolysis of this compound is p-nitroaniline, which produces a yellow color that can be quantified using spectrophotometric methods. The intensity of the color is directly proportional to the enzymatic activity, allowing for precise measurement of enzyme kinetics.

Scientific Research Applications

H-Glu-Gly-Arg-pNA is widely used in scientific research for the quantification of proteolytic enzyme activity. Its applications span various fields, including:

    Chemistry: Used in enzyme kinetics studies to understand the catalytic mechanisms of proteolytic enzymes.

    Biology: Employed in assays to measure the activity of enzymes involved in blood coagulation and fibrinolysis.

    Medicine: Utilized in diagnostic tests to detect abnormalities in blood clotting and to monitor anticoagulant therapy.

    Industry: Applied in quality control processes for the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of H-Glu-Gly-Arg-pNA involves its recognition and binding by specific proteolytic enzymes. The enzyme cleaves the peptide bond between arginine and p-nitroaniline, releasing the chromogenic group. This cleavage event is facilitated by the enzyme’s active site, which provides the necessary catalytic environment for the reaction to occur. The released p-nitroaniline can then be detected and quantified, providing a measure of the enzyme’s activity.

Comparison with Similar Compounds

H-Glu-Gly-Arg-pNA is one of several chromogenic substrates used for the detection of proteolytic enzyme activity. Similar compounds include:

    H-Gly-Arg-pNA: A substrate for thrombin, which cleaves the Gly-Arg bond to release p-nitroaniline.

    Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA: A substrate for factor Xa, used in the quantitative detection of factor Xa activity.

    Z-D-Arg-Gly-Arg-pNA: Another substrate for factor Xa, used in colorimetric assays to measure enzyme activity.

This compound is unique in its specific amino acid sequence and its application in assays for enzymes involved in blood coagulation. Its ability to produce a measurable color change upon enzymatic cleavage makes it a valuable tool in both research and clinical settings.

Properties

Molecular Formula

C19H28N8O7

Molecular Weight

480.5 g/mol

IUPAC Name

(4S)-4-amino-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H28N8O7/c20-13(7-8-16(29)30)17(31)24-10-15(28)26-14(2-1-9-23-19(21)22)18(32)25-11-3-5-12(6-4-11)27(33)34/h3-6,13-14H,1-2,7-10,20H2,(H,24,31)(H,25,32)(H,26,28)(H,29,30)(H4,21,22,23)/t13-,14-/m0/s1

InChI Key

CAHPNBROIJUPKS-KBPBESRZSA-N

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.